Cas no 5454-06-8 (Propanedioic acid,2-(3-phenylpropyl)-)
Propanedioic acid,2-(3-phenylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Propanedioic acid,2-(3-phenylpropyl)-
- AC1L3TSR; SureCN3544881; 3-phenylpropyl malonic acid; phenylpropylmalonic acid; (3-Phenyl-propyl)-malonsaeure; Propanedioic acid,2-(3-phenylpropyl)-; CTK5A1541; AG-F-89576; AKOS000277731; NSC23243; (3-phenyl-propyl)-malonic acid; 4-Phenyl-butan-dicarbonsaeure-(1.1); phenylpropylmalonate;
- 3-Phenylpropylmalonic Acid
- 2-(3-Phenylpropyl)propanedioic acid
- NSC 23243
- KRZLPCLVDVLDJZ-UHFFFAOYSA-N
- D80468
- 2-(3-Phenylpropyl)propanedioicacid
- SCHEMBL3544881
- DTXSID00202961
- 5454-06-8
- MFCD08693265
- NSC-23243
- CS-0162666
- Propanedioic acid, 2-(3-phenylpropyl)-
- BS-44447
- NSC23243
- Benzylathylmalonsaure
- AKOS000277731
-
- Inchi: 1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16)
- InChI Key: KRZLPCLVDVLDJZ-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)CCCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 222.08922
- Monoisotopic Mass: 222.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.249
- Boiling Point: 455.9°Cat760mmHg
- Flash Point: 243.6°C
- Refractive Index: 1.558
- PSA: 74.6
- LogP: 1.79470
Propanedioic acid,2-(3-phenylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0162666-100mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 99.46% | 100mg |
$70.0 | 2022-04-27 | |
| ChemScence | CS-0162666-250mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 99.46% | 250mg |
$104.0 | 2022-04-27 | |
| ChemScence | CS-0162666-1g |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 99.46% | 1g |
$260.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46295-100mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 95% | 100mg |
¥72.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46295-1g |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 95% | 1g |
¥570.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46295-250mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 95% | 250mg |
¥170.0 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MP827-50mg |
Propanedioic acid,2-(3-phenylpropyl)- |
5454-06-8 | 95% | 50mg |
261.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MP827-200mg |
Propanedioic acid,2-(3-phenylpropyl)- |
5454-06-8 | 95% | 200mg |
655.0CNY | 2021-07-17 | |
| Ambeed | A885948-100mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 95% | 100mg |
$29.00 | 2022-03-29 | |
| Ambeed | A885948-250mg |
2-(3-Phenylpropyl)propanedioic acid |
5454-06-8 | 95% | 250mg |
$48.00 | 2022-03-29 |
Propanedioic acid,2-(3-phenylpropyl)- Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Propanedioic acid,2-(3-phenylpropyl)-
Propanedioic acid,2-(3-phenylpropyl)- (CAS No. 5454-06-8): A Comprehensive Overview
Propanedioic acid,2-(3-phenylpropyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 5454-06-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This dicarboxylic acid derivative features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of a phenylpropyl side chain introduces a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex molecules.
The compound's molecular structure consists of a propanedioic acid core substituted with a 3-phenylpropyl group. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are critical for its utility in various chemical transformations. The phenyl ring enhances electronic delocalization, influencing the compound's interaction with biological targets and its overall stability under different conditions.
In recent years, Propanedioic acid,2-(3-phenylpropyl)- has been explored in the development of novel pharmaceutical agents. Its dicarboxylic functionality makes it an attractive candidate for the synthesis of polyfunctional molecules, such as those targeting metabolic pathways or inflammatory responses. Researchers have leveraged its structural features to design derivatives with enhanced binding affinity and selectivity towards specific enzymes or receptors.
One of the most compelling aspects of this compound is its role in the synthesis of advanced materials. The combination of aromatic and aliphatic moieties in its structure allows for the creation of polymers with tailored properties. These materials have potential applications in coatings, adhesives, and even biodegradable plastics. The dicarboxylic acid groups facilitate copolymerization with other monomers, leading to materials with improved mechanical strength and thermal stability.
The pharmacological relevance of Propanedioic acid,2-(3-phenylpropyl)- has been further underscored by recent studies focusing on its derivatives. Researchers have demonstrated that modifications to the phenylpropyl side chain can significantly alter the compound's biological activity. For instance, certain analogs have shown promise in inhibiting key enzymes involved in cancer progression or neurodegenerative diseases. These findings highlight the compound's potential as a lead molecule for drug discovery programs.
The synthetic methodologies employed in the preparation of this compound have also seen considerable advancements. Modern techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have enabled more efficient and scalable production processes. These innovations not only improve yield but also enhance purity, which is crucial for pharmaceutical applications where impurities can compromise efficacy and safety.
The environmental impact of synthesizing and utilizing Propanedioic acid,2-(3-phenylpropyl)- has also been a point of interest. Efforts to develop greener synthetic routes have focused on minimizing waste generation and reducing reliance on hazardous reagents. By integrating principles of sustainable chemistry, researchers aim to make the production process more environmentally friendly without compromising on performance.
In conclusion, Propanedioic acid,2-(3-phenylpropyl)- (CAS No. 5454-06-8) represents a multifaceted compound with broad applications across organic chemistry and pharmaceutical science. Its unique structural features offer opportunities for innovation in drug development and material science. As research continues to uncover new possibilities for this molecule and its derivatives, its significance is likely to grow further in the coming years.
5454-06-8 (Propanedioic acid,2-(3-phenylpropyl)-) Related Products
- 3972-36-9((S)-2-Benzylsuccinic acid)
- 21307-97-1((2R)-2-benzylbutanedioic acid)
- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)
- 616-75-1(Benzylmalonic acid)
- 884-33-3(2-Benzylsuccinic acid)
- 36092-42-9(2-Benzylsuccinic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)